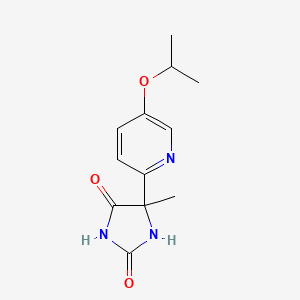
5-(5-ISOPROPOXYPYRIDIN-2-YL)-5-METHYLIMIDAZOLIDINE-2,4-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-ISOPROPOXYPYRIDIN-2-YL)-5-METHYLIMIDAZOLIDINE-2,4-DIONE is a chemical compound known for its unique structure and properties. It is a derivative of imidazolidine-2,4-dione, which is a class of compounds with significant biological and chemical applications. This compound has been studied for its potential use in various scientific fields, including chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of 5-(5-ISOPROPOXYPYRIDIN-2-YL)-5-METHYLIMIDAZOLIDINE-2,4-DIONE involves several steps. One common method includes the reaction of 5-methylimidazolidine-2,4-dione with 5-(1-methylethoxy)pyridine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst to facilitate the process. The reaction is carried out at a controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and reduce production costs while maintaining the quality of the final product .
Chemical Reactions Analysis
5-(5-ISOPROPOXYPYRIDIN-2-YL)-5-METHYLIMIDAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for these reactions include halogens, acids, and bases.
Scientific Research Applications
5-(5-ISOPROPOXYPYRIDIN-2-YL)-5-METHYLIMIDAZOLIDINE-2,4-DIONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound has been studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research has shown that this compound may have potential as a drug candidate for treating various diseases.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(5-ISOPROPOXYPYRIDIN-2-YL)-5-METHYLIMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
5-(5-ISOPROPOXYPYRIDIN-2-YL)-5-METHYLIMIDAZOLIDINE-2,4-DIONE can be compared with other similar compounds, such as:
1-[5-(1-Methylethoxy)pyridin-2-yl]ethanol: This compound shares a similar pyridine structure but differs in its functional groups and overall properties.
2-Methyl-5-(1-methylpyrrolidine-2-yl)pyridine: Another related compound with a different heterocyclic ring structure, leading to distinct chemical and biological properties.
Properties
Molecular Formula |
C12H15N3O3 |
|---|---|
Molecular Weight |
249.27 g/mol |
IUPAC Name |
5-methyl-5-(5-propan-2-yloxypyridin-2-yl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C12H15N3O3/c1-7(2)18-8-4-5-9(13-6-8)12(3)10(16)14-11(17)15-12/h4-7H,1-3H3,(H2,14,15,16,17) |
InChI Key |
QFDQXASNZYQTFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CN=C(C=C1)C2(C(=O)NC(=O)N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















